Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone
Overview
Description
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone is a chemical compound with the molecular formula C7H9N3O It is characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 1-methyl-1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cyclopropylcarbonyl chloride+1-methyl-1H-1,2,4-triazole→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thio derivatives of the triazole ring.
Scientific Research Applications
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, or anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, which can lead to the discovery of new therapeutic targets.
Mechanism of Action
The mechanism of action of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(1H-1,2,4-triazol-5-YL)methanone
- Cyclopropyl(1-methyl-1H-1,2,3-triazol-5-YL)methanone
- Cyclopropyl(1-methyl-1H-1,2,4-triazol-3-YL)methanone
Uniqueness
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone is unique due to the presence of the 1-methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
cyclopropyl-(2-methyl-1,2,4-triazol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-10-7(8-4-9-10)6(11)5-2-3-5/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDUGCRNSYHVGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650943 | |
Record name | Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-56-6 | |
Record name | Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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